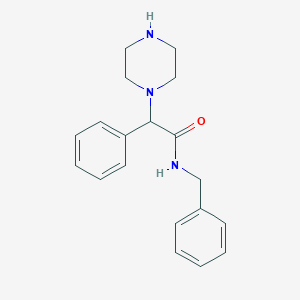

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-phenyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-19(21-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)22-13-11-20-12-14-22/h1-10,18,20H,11-15H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUJEXVRQHYPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors. The presence of the benzyl and phenyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and exhibiting effects such as:

- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties by modulating excitatory and inhibitory neurotransmitter systems .

- Antipsychotic Effects : The piperazine moiety is commonly found in antipsychotic drugs, indicating potential applications in treating psychiatric disorders .

Anticonvulsant Activity

A significant study synthesized various derivatives of N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited notable protection against seizures in the maximal electroshock (MES) test. For example:

| Compound | Dose (mg/kg) | MES Protection Time | Activity Level |

|---|---|---|---|

| 12 | 100 | 0.5 h | Effective |

| 13 | 100 | 0.5 h | Effective |

| 14 | 100 | 4 h | Effective |

These findings suggest that structural modifications can enhance the anticonvulsant efficacy of piperazine derivatives .

Neurotransmitter Interaction

Research has shown that compounds with a piperazine structure can inhibit key enzymes involved in neurotransmission. For instance, some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .

Case Studies

Several case studies have documented the synthesis and biological evaluation of N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives:

- Synthesis and Evaluation : A study synthesized a series of N-benzyl derivatives and assessed their biological activities, focusing on their anticonvulsant properties. The results indicated varying levels of efficacy based on structural modifications .

- Multi-targeted Approaches : Other studies explored the potential of these compounds in multi-targeted therapy for neurodegenerative diseases, highlighting their role in inhibiting amyloid precursor protein secretases, which are implicated in Alzheimer's pathology .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

NBPPA serves as an important intermediate in the synthesis of more complex chemical entities. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, leading to a range of derivatives with potentially enhanced properties .

Reactions and Derivatives

The following table summarizes the types of reactions that NBPPA can undergo:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-oxide derivatives | Hydrogen peroxide, peracids |

| Reduction | Conversion of amide to amine | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replacement of the benzyl group | Alkyl halides, acyl chlorides |

These reactions expand the utility of NBPPA in synthetic chemistry, allowing researchers to design compounds with specific functionalities.

Biological Applications

Pharmacological Properties

NBPPA has been investigated for its biological activities, particularly in pharmacology. It has shown potential as an anticonvulsant agent and exhibits significant interactions with neurotransmitter receptors . The compound's mechanism of action involves modulation of receptor activity, which can lead to various pharmacological effects.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticonvulsant | Protective in maximal electroshock (MES) models | |

| Analgesic | Significant antinociceptive effects |

Case Studies

-

Anticonvulsant Activity Study

A study synthesized several piperazine derivatives, including NBPPA, and evaluated their anticonvulsant activity using animal models. The results indicated that certain structural modifications significantly influenced efficacy, with some compounds demonstrating high protection rates in MES tests at doses as low as 100 mg/kg . -

Sigma Receptor Interaction

Research focused on developing benzylpiperazine derivatives with enhanced selectivity for sigma receptors. One derivative exhibited a Ki value of 1.6 nM for σ1 receptors, indicating strong binding affinity and potential applications in pain management therapies . -

Gene Expression Modulation

Another study explored the ability of NBPPA to alter transcription factor interactions with DNA, suggesting its potential use in gene therapy and cancer treatment .

Chemical Reactions Analysis

Alkylation Reactions

The piperazine nitrogen atoms are primary sites for alkylation. Benzyl halides or alkyl halides react under basic conditions to form mono- or di-alkylated derivatives.

Example Reaction:

Conditions:

-

Solvent: Acetonitrile or dichloromethane

-

Base: Potassium carbonate

-

Temperature: Room temperature or reflux

-

Monitoring: Thin-layer chromatography (TLC)

Outcome:

Alkylation increases lipophilicity, enhancing blood-brain barrier penetration in pharmacological studies .

Acylation Reactions

The acetamide moiety and piperazine nitrogen can undergo acylation with acyl chlorides or anhydrides.

Example Reaction:

Key Data:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetic anhydride | N-Acetylated piperazine | 72 | |

| Benzoyl chloride | N-Benzoylpiperazine | 65 |

Applications:

Acylation modulates electronic properties, influencing receptor binding in neuropharmacological agents .

Oxidation

The benzyl group undergoes oxidation to form benzaldehyde or benzoic acid derivatives.

Conditions:

-

Reagent: KMnO₄ in acidic medium

-

Temperature: 60–80°C

Product:

Reduction

The acetamide group can be reduced to a secondary amine.

Conditions:

-

Reagent: LiAlH₄ in dry ether

-

Temperature: 0–5°C (controlled)

Product:

Significance:

Reduction products serve as intermediates for further functionalization .

Nucleophilic Substitution

The acetamide’s α-carbon is electrophilic, enabling nucleophilic displacement.

Example Reaction with 2-Chloro-5-fluorobenzoic Acid:

Conditions:

-

Solvent: Dichloromethane

-

Base: Hünig’s base (DIPEA)

-

Time: 12 hours at room temperature

Outcome:

Substituted benzamides show enhanced bioactivity in enzyme inhibition assays .

Hydrolysis

The acetamide bond hydrolyzes under acidic or basic conditions to yield carboxylic acids or amines.

Conditions:

-

Acidic: HCl (6M), reflux

-

Basic: NaOH (2M), 80°C

Products:

Application:

Hydrolysis aids in metabolite identification during pharmacokinetic studies .

Multi-Component Reactions (Ugi Reaction)

The compound participates in Ugi four-component reactions to generate structurally diverse libraries.

General Scheme:

Example:

Synthesis of β-secretase inhibitors via Ugi reaction with indole acetamide moieties .

Yield: 40–60%

Key Feature: Rapid access to polycyclic scaffolds for drug discovery .

Comparison with Similar Compounds

Antimicrobial Acetamide Derivatives ()

Compounds 47 –50 share the 2-(piperazin-1-yl)acetamide backbone but incorporate benzo[d]thiazole-5-sulfonyl and diverse aryl substituents (e.g., 3,5-difluorophenyl, thiazol-2-yl). These modifications enhance antimicrobial and antifungal activities:

- 47 and 48 : Active against gram-positive bacteria (e.g., Staphylococcus aureus).

- 49 and 50 : Exhibit antifungal activity against Candida albicans .

Key Difference : The absence of a benzyl group in these derivatives correlates with antimicrobial rather than ion channel modulation, highlighting substituent-driven divergence in biological targets.

Thiazole-Containing Acetamides ()

Compounds 13 –18 feature a thiazol-2-yl group and substituents on the piperazine ring (e.g., 4-methoxyphenyl, 4-chlorophenyl).

| Compound | Substituent on Piperazine | Melting Point (°C) | Molecular Weight |

|---|---|---|---|

| 13 | 4-Methoxyphenyl | 289–290 | 422.54 |

| 14 | 4-Chlorophenyl | 282–283 | 426.96 |

| 15 | 4-Fluorophenyl | 269–270 | 410.51 |

These derivatives prioritize antiproliferative and anti-inflammatory activities, likely via matrix metalloproteinase (MMP) inhibition, contrasting with NaV1.7 targeting .

Pyridyl Acetamides with Benzoyl Groups ()

Compounds 8b –8e integrate pyridyl and benzoyl-piperazine units. For example:

- 8b : Exhibits a 4-chloro-3-(trifluoromethyl)benzoyl group (MW: 530; mp: 241–242°C).

- 8c : Contains a 3,4-difluorobenzoyl group (MW: 464; mp: 263–266°C).

These compounds are optimized for kinase or protease inhibition, demonstrating how aromatic bulkiness (e.g., trifluoromethyl) enhances target affinity but reduces solubility compared to the benzyl-phenyl motif in the target compound .

Functional Analogues with Divergent Bioactivities

Anticonvulsant Benzofuran Derivatives ()

Compounds 5i , 5c , and 5f combine benzofuran and piperazine moieties.

- 5i (ED₅₀: 0.055 mmol/kg) and 5c (ED₅₀: 0.072 mmol/kg) show anticonvulsant potency comparable to phenytoin.

- 5f (ED₅₀: 0.259 mmol/kg) has reduced activity due to a 4-(furan-2-carbonyl) group, emphasizing steric hindrance effects .

Contrast : The target compound’s NaV1.7 inhibition (IC₅₀: 0.64 µM ) operates via ion channel blockade, whereas these derivatives likely modulate GABAergic pathways.

Sulfonamide and Alkylated Piperazine Derivatives ()

Derivatives of T2288 (N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide) include:

- 6c : Exhibits antibacterial (MIC: 12.5 µg/mL against E. coli) and antifungal activity.

- 8a–e : Alkylated variants with anthelmintic properties.

These compounds prioritize broad-spectrum antimicrobial effects over selective ion channel interactions, reflecting substituent-driven functional shifts .

Preparation Methods

Preparation of the Acylating Intermediate

A common intermediate for the synthesis is a 2-chloroacetamide derivative, which acts as an alkylating agent for the piperazine nitrogen.

- Aromatic amines (e.g., aniline derivatives) are reacted with 2-chloroacetyl chloride.

- The reaction is performed in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (2%).

- The addition of 2-chloroacetyl chloride is done dropwise at 0 °C over one hour with stirring.

- After complete addition, the reaction mixture is stirred for an additional 2 hours at 0 °C.

- The product is extracted, dried, and purified by distillation or recrystallization to obtain the acylating intermediate as a white crystalline solid.

| Compound | Physical State | Melting Point (°C) | Yield (%) | Key Spectral Data (1H NMR, δ ppm) |

|---|---|---|---|---|

| 2-Chloro-N-(3-chlorophenyl)acetamide | White crystalline powder | 84–85 | Not specified | 4.21 (s, 2H, –CH2–), 7.41–7.50 (m, ArH), 8.31 (br s, NH) |

This intermediate serves as the alkylating agent in the subsequent step.

Alkylation of Piperazine Nitrogen

The key step in preparing N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide is the alkylation of the piperazine nitrogen with the acylating intermediate or benzyl halides.

Method A: Alkylation with 2-chloroacetamide derivatives

- The piperazine derivative is reacted with the 2-chloroacetamide intermediate.

- The reaction is carried out in dry acetone with potassium carbonate as a base and a catalytic amount of potassium iodide.

- The mixture is heated to about 60 °C and stirred for several hours.

- The reaction progress is monitored by HPLC.

- The product is isolated by extraction and purified.

- Yields range from 44% to 78% depending on the substituents on the aromatic ring.

Method B: Alkylation with benzyl chlorides

- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is reacted with substituted benzyl chlorides in acetonitrile.

- Potassium carbonate is used as a base.

- The reaction is stirred at room temperature (25 °C) for 8–10 hours.

- Completion is monitored by thin-layer chromatography (TLC).

- The reaction mixture is poured into ice-cold water and extracted with methylene dichloride.

- The organic layer is washed, dried, and concentrated to yield alkylated piperazine derivatives in good yields (typically around 70–90%).

| Parameter | Condition |

|---|---|

| Solvent | Acetonitrile or dry acetone |

| Base | Potassium carbonate (K2CO3) |

| Catalyst | Potassium iodide (catalytic) |

| Temperature | 25 °C (benzyl chloride alkylation) or 60 °C (acetyl chloride intermediate alkylation) |

| Reaction Time | 8–10 hours |

| Monitoring | TLC or HPLC |

| Work-up | Extraction with organic solvents, washing, drying, concentration |

Representative Synthesis Example of this compound

While specific literature directly naming this compound is limited, synthesis of closely related compounds follows the below protocol:

Synthesis of 2-chloro-N-phenylacetamide:

- Dissolve aniline (0.05 mol) in 30 mL DCM.

- Add 5 mL of 2% aqueous NaOH.

- Add 0.05 mol of 2-chloroacetyl chloride dissolved in 10 mL DCM dropwise at 0 °C over 1 hour.

- Stir for 2 hours at 0 °C.

- Extract with potassium bisulfate solution, water, and brine.

- Dry organic layer over sodium sulfate and evaporate solvent.

-

- Mix the above intermediate (0.05 mol) with piperazine (0.05 mol) in dry acetone.

- Add potassium carbonate (0.06 mol) and catalytic potassium iodide.

- Heat to 60 °C for 3–6 hours.

- Monitor reaction by HPLC.

- Upon completion, cool, filter, and purify the product.

Benzylation of piperazine nitrogen:

- Dissolve N-phenyl-2-(piperazin-1-yl)acetamide in acetonitrile.

- Add benzyl chloride (0.05 mol) dropwise with potassium carbonate (0.15 mol).

- Stir at room temperature for 8–10 hours.

- Extract, wash, dry, and concentrate to obtain the final N-benzyl derivative.

Analytical Characterization

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical shifts corresponding to aromatic protons, methylene groups, and amide NH.

- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis: Validates the carbon, hydrogen, and nitrogen content.

- High Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity.

- Melting Point Determination: Provides physical property data for identification.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation of aromatic amine | 2-chloroacetyl chloride, DCM, 2% NaOH, 0 °C | Not specified | White crystalline intermediate |

| Alkylation with piperazine | Piperazine, dry acetone, K2CO3, KI, 60 °C | 44–78 | Biphasic system, monitored by HPLC |

| Benzylation of piperazine N | Benzyl chloride, acetonitrile, K2CO3, 25 °C | 70–90 | Room temperature, monitored by TLC |

Research Findings and Notes

- The reaction conditions are mild, with low-temperature acylation to avoid side reactions.

- Use of potassium carbonate as a base is crucial to neutralize HCl formed and drive the alkylation.

- Potassium iodide acts as a catalyst to facilitate nucleophilic substitution.

- The biphasic system and choice of solvents optimize yields and purity.

- Reaction monitoring by HPLC or TLC ensures completion and avoids over-alkylation or side products.

- The final compounds show good purity and are suitable for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide in laboratory settings?

- Methodological Answer : Researchers should adhere to GHS hazard classifications, including acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Use personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Ensure local exhaust ventilation to minimize aerosol formation. In case of exposure, follow first-aid measures: rinse skin with soap/water, flush eyes for 15 minutes, and seek medical attention . Storage should avoid incompatible materials and ensure containers are tightly sealed in cool, dry conditions .

Q. Which synthetic routes are commonly employed for the preparation of this compound, and how are intermediates characterized?

- Methodological Answer : A typical route involves coupling piperazine derivatives with acetamide precursors via nucleophilic substitution or amidation. For example, intermediates can be synthesized by reacting benzyl halides with phenylpiperazine under reflux in anhydrous solvents (e.g., DMF or THF). Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound in published literature?

- Methodological Answer : Empirical determination is critical. Use differential scanning calorimetry (DSC) to measure melting points and gravimetric methods for solubility in solvents like ethanol or DMSO. Partition coefficients (logP) can be estimated via shake-flask experiments or computational tools like ChemAxon. Document findings to fill data gaps noted in safety sheets .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Use structure-activity relationship (SAR) studies to modify functional groups (e.g., benzyl or piperazine substituents). For antimicrobial testing, follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity assays (e.g., MTT on HeLa cells) should include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .

Q. How can contradictory data on receptor binding affinity be resolved in pharmacological studies?

- Methodological Answer : Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement. Use statistical tools like Bland-Altman plots to assess inter-method variability. Molecular docking simulations (e.g., AutoDock Vina) can rationalize discrepancies by modeling ligand-receptor interactions .

Q. What strategies optimize the yield of this compound under microwave-assisted synthesis?

- Methodological Answer : Microwave irradiation enhances reaction efficiency by reducing time (e.g., from 24 hours to 2 hours) and improving selectivity. Optimize parameters: power (100–300 W), temperature (80–120°C), and solvent polarity (e.g., ethanol > toluene). Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can density functional theory (DFT) calculations be integrated into structural analysis of derivatives?

- Methodological Answer : DFT (e.g., B3LYP/6-31G* basis set) predicts electronic properties (HOMO-LUMO gaps) and vibrational spectra (IR frequencies). Compare computed NMR chemical shifts with experimental data to validate tautomeric forms or stereochemistry, as demonstrated in hydrazone complex studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.